ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate typically involves the condensation of pyrazolo[3,4-d]pyrimidine with piperidine-3-carboxylate under controlled conditions. One common method involves the use of diketone derivatives such as acetyl acetone, ethyl acetoacetate, or benzoyl acetone . The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to ensure complete condensation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. Green synthesis methods, which minimize the use of hazardous solvents and reagents, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against protein tyrosine kinases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as protein tyrosine kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are crucial for cancer cell proliferation and survival . Molecular docking studies have shown that the compound binds effectively within the active site of these enzymes, leading to their inhibition .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target protein kinases and have shown promising anti-cancer activities.
Uniqueness
Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a more potent and selective inhibitor compared to other similar compounds .
Properties
IUPAC Name |
ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-2-20-13(19)9-4-3-5-18(7-9)12-10-6-16-17-11(10)14-8-15-12/h6,8-9H,2-5,7H2,1H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVAAOTYYWRHOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC=NC3=C2C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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